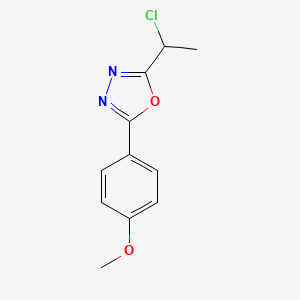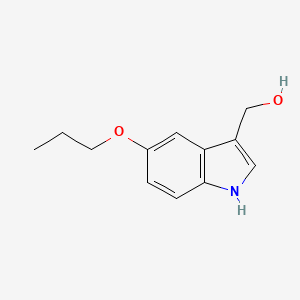
(5-propoxy-1H-indol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-propoxy-1H-indol-3-yl)methanol, also known as 5-propoxyindole-3-methanol, is a synthetic compound that is gaining more attention from scientists due to its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is found in many natural products and has been used in a variety of synthetic organic chemistry. 5-propoxyindole-3-methanol is an interesting molecule due to its unique properties and potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (5-propoxy-1H-indol-3-yl)methanol, focusing on six unique applications:
Anticancer Research
(5-propoxy-1H-indol-3-yl)methanol has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Indole derivatives, in general, are known for their cytotoxic activities against cancer cells. Studies have demonstrated that compounds containing the indole scaffold can induce apoptosis and inhibit cell proliferation in cancer cells .
Antiviral Agents
Indole derivatives, including (5-propoxy-1H-indol-3-yl)methanol, have been explored for their antiviral properties. These compounds have shown efficacy against a range of viruses, including influenza and Coxsackie viruses. The antiviral activity is attributed to the ability of indole derivatives to interfere with viral replication and inhibit viral enzymes .
Antimicrobial Applications
(5-propoxy-1H-indol-3-yl)methanol has been investigated for its antimicrobial properties. Indole derivatives are known to possess broad-spectrum antimicrobial activities against bacteria and fungi. These compounds can disrupt microbial cell membranes and inhibit essential enzymes, making them effective against resistant strains .
Neuroprotective Agents
Research has indicated that indole derivatives, such as (5-propoxy-1H-indol-3-yl)methanol, may have neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The neuroprotective properties are linked to the antioxidant activity of indole derivatives .
Anti-inflammatory Applications
Indole derivatives have been studied for their anti-inflammatory properties. (5-propoxy-1H-indol-3-yl)methanol can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Plant Growth Regulators
Indole derivatives, including (5-propoxy-1H-indol-3-yl)methanol, are also used as plant growth regulators. These compounds can influence plant growth and development by mimicking natural plant hormones like indole-3-acetic acid (IAA). They are used to promote root growth, enhance flowering, and improve crop yields .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives, including (5-propoxy-1H-indol-3-yl)methanol, can affect various biochemical pathways. For instance, indole derivatives are involved in the metabolism of tryptophan, an essential amino acid . They are also known to suppress iron-induced lipid peroxidation . The downstream effects of these pathways can have significant impacts on cellular function and overall health.
Pharmacokinetics
It is known that the safety profiles of some indole derivatives are good, with low hemolytic effects and high ic50 values . These properties can impact the bioavailability of the compound.
Result of Action
Indole derivatives have been shown to exhibit neuroprotective properties . They can also inhibit the generation of superoxide-anion , which can have significant effects on cellular health and function.
Eigenschaften
IUPAC Name |
(5-propoxy-1H-indol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-7,13-14H,2,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXBHKWSQUTCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-propoxy-1H-indol-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2474366.png)
![8-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)octanoic acid](/img/structure/B2474368.png)
![3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2474369.png)
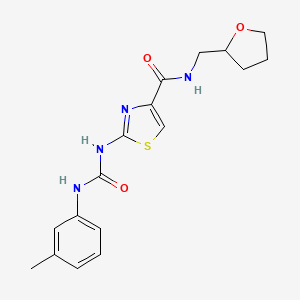
![(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2474372.png)
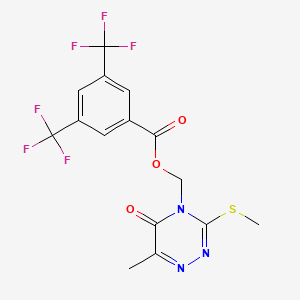
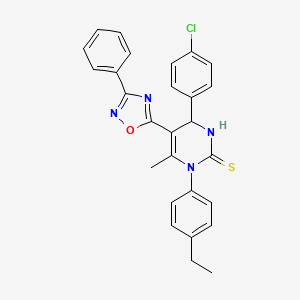
![4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2474375.png)
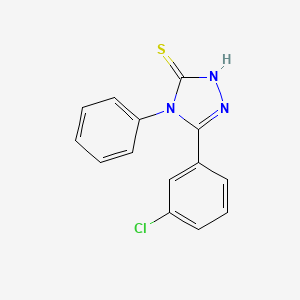
![(3aR,6aS)-2-[2-(3-methoxyphenoxy)ethyl]-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2474377.png)
![Methyl (1R,2S)-2-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2474380.png)
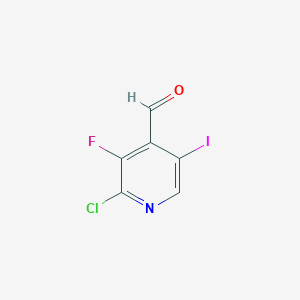
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2474387.png)
